Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceuticals. The structure features a fused imidazole and pyrimidine ring, which contributes to its biological activity.
The compound can be synthesized from readily available starting materials through various organic reactions, including condensation and multicomponent reactions. The synthesis of related compounds has been extensively documented in the literature, highlighting its relevance in organic synthesis and medicinal chemistry .
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under carboxylates due to the ester functional group derived from ethyl alcohol. This classification is significant as it influences both the chemical reactivity and biological properties of the compound.
The synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves several steps:
The synthesis may utilize various techniques such as microwave-assisted reactions or traditional reflux methods to enhance yields and reduce reaction times. The choice of solvents and catalysts can significantly affect the efficiency and selectivity of the synthesis .
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate features a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring. The molecular formula is C_10H_10N_4O_2, indicating the presence of two nitrogen atoms within the rings and a carboxylate group attached to an ethyl moiety.
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the carboxylate group which enhances electrophilicity at adjacent positions.
The mechanism by which Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate exerts its biological effects is primarily related to its ability to interact with specific cellular targets:
Biological evaluations have shown promising results regarding cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation .
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate has several scientific uses:
The core imidazo[1,2-a]pyrimidine structure consists of a five-membered imidazole ring fused with a six-membered pyrimidine ring at bond positions 1 and 2. Systematic naming follows International Union of Pure and Applied Chemistry rules:
Table 1: Nomenclature and Structural Variants of Key Derivatives
Compound Name | CAS Registry | Molecular Formula | Substituent Position | SMILES Notation |
---|---|---|---|---|
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | 64951-06-0 | C₉H₉N₃O₂ | Unsubstituted | CCOC(=O)C₁=CN₂C=CC=NC₂=N₁ |
Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate | 76075-24-6 | C₁₀H₁₁N₃O₂ | 7-methyl | Not available |
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate | 134044-64-7 | C₁₀H₁₀ClN₃O₂ | 5-chloro, 7-methyl | CCOC(=O)C₁=CN₂C(=CC(=NC₂=N₁)C)Cl |
Structural features include:
The synthesis of imidazo[1,2-a]pyrimidine carboxylates emerged in the late 20th century alongside growing interest in fused heterocycles for drug discovery. Key milestones include:
The ethyl ester group remains preferred over methyl or propyl analogs due to:1) Optimal steric bulk for crystallinity2) Cost-effective ethanol-based esterification3) Balance between stability and reactivity for amide coupling [3] [6].
Methyl groups at position 6 (or its equivalent in isomeric systems) critically modulate physicochemical and biological properties:
Table 2: Impact of Methyl Substitution on Heterocyclic Properties
Property | Unsubstituted Derivatives | 6/7-Methyl Substituted Derivatives | Scientific Rationale |
---|---|---|---|
Lipophilicity (LogP) | 1.33 (Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate) | ↑ by 0.3–0.5 units | Enhanced membrane permeability |
Metabolic Stability | Moderate | Improved resistance to CYP450 oxidation | Blocking of metabolic hot spots |
Crystal Packing | Moderate π-stacking | Enhanced hydrophobic interactions | Methyl-induced lattice stabilization |
Electron Density | Uniform | Localized hyperconjugation at C6/C7 | Altered reactivity in electrophilic substitution |
Though direct data on 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is limited in provided sources, evidence from positional isomers (e.g., 7-methyl derivatives) and related scaffolds (imidazo[1,2-a]pyridines) confirms that methyl substitution systematically improves drug-likeness and target engagement across heterocyclic systems [4] [7] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5